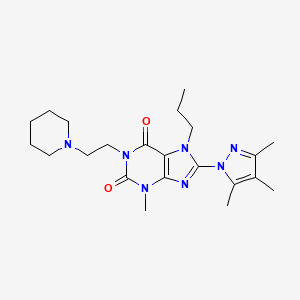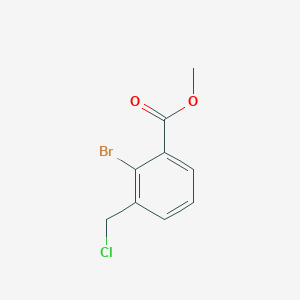![molecular formula C24H21N3O5 B2871001 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 852454-89-8](/img/structure/B2871001.png)
8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a quinoxaline core substituted with furan rings and a spirocyclic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include furan derivatives and quinoxaline precursors. The key steps may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.
Introduction of Furan Rings: Furan rings can be introduced via electrophilic aromatic substitution reactions.
Spirocyclic Moiety Formation: The spirocyclic structure is typically formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furan-2,3-diones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its quinoxaline core is known to exhibit antimicrobial and anticancer activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its structural properties contribute to the stability and performance of these materials.
Wirkmechanismus
The mechanism of action of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share a similar core structure but differ in their substituents.
Furan-Containing Compounds: Compounds such as furan-2-carboxylic acid have similar furan rings but lack the quinoxaline core.
Spirocyclic Compounds: Spiro[4.5]decanes are structurally related but do not contain the quinoxaline or furan moieties.
Uniqueness
The uniqueness of 8-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane lies in its combination of a quinoxaline core, furan rings, and a spirocyclic structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[2,3-bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-23(27-9-7-24(8-10-27)31-13-14-32-24)16-5-6-17-18(15-16)26-22(20-4-2-12-30-20)21(25-17)19-3-1-11-29-19/h1-6,11-12,15H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQKGXOGDLTSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2870919.png)
![({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)triphenylphosphanium chloride](/img/structure/B2870922.png)

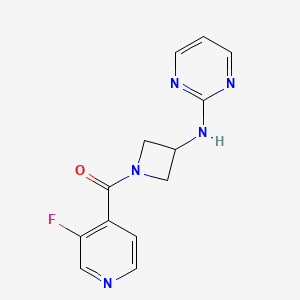
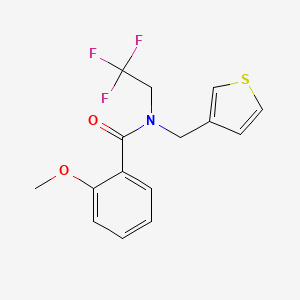
![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2870928.png)
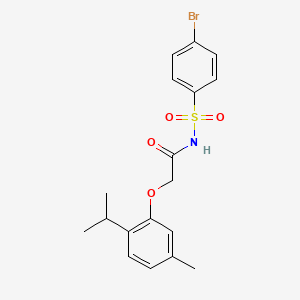
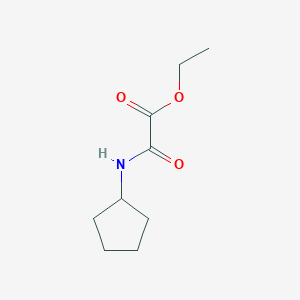
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2870932.png)
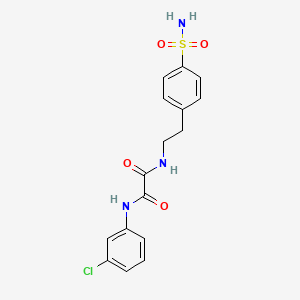
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)
